molecular formula C14H27N3O3 B7930697 [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930697
M. Wt: 285.38 g/mol
InChI Key: MCQMFGSUHDOVEN-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a pyrrolidine-based compound featuring a 2-amino-acetyl substituent at the 1-position and an isopropyl-carbamic acid tert-butyl ester group at the 3-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes such as peptide coupling or nucleophilic substitution reactions. This compound is likely utilized as an intermediate in organic synthesis or medicinal chemistry, particularly in constructing nitrogen-containing heterocycles or bioactive molecules.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQMFGSUHDOVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the protection of amino acids followed by cyclization and esterification reactions. The tert-butyl ester group is often introduced using tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid (MsOH) for cyclization, sodium borohydride for reduction, and various chlorinating agents for substitution reactions . The reaction conditions often involve refluxing in organic solvents such as methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield corresponding ketones or carboxylic acids, while reduction reactions produce alcohols or amines .

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The closest structurally related compound identified is [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1353998-29-4). Key differences include:

  • Substituent at the 1-position: The target compound has a 2-amino-acetyl group, whereas the analog features a 2-chloro-acetyl group.
  • Reactivity: The amino group in the target compound is nucleophilic, enabling participation in amide bond formation or conjugation reactions. The chloro group in the analog acts as a leaving group, facilitating nucleophilic substitution (e.g., with amines or thiols) to generate derivatives.
  • This distinction may influence biological activity or synthetic pathway design .

Physical and Chemical Properties

Property Target Compound Chloro Analog (CAS 1353998-29-4)
Substituent (1-position) 2-Amino-acetyl 2-Chloro-acetyl
Reactivity Nucleophilic (amine) Electrophilic (chlorine as leaving group)
Protecting Group Boc (tert-butyl carbamate) Boc
Stereochemistry Not specified (R)-configured
Typical Use Amine protection, peptide intermediates Alkylation, cross-coupling intermediates

Note: Physical data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence. The chloro analog’s specifications suggest moderate stability in organic solvents, consistent with Boc-protected compounds .

Research Findings and Limitations

Critical gaps include:

  • Lack of spectroscopic or chromatographic data (e.g., NMR, HPLC purity) for the target compound.
  • Unclear synthetic routes or yields for both compounds.

Further studies should explore:

  • Comparative stability under acidic or basic conditions, given the Boc group’s sensitivity.

Biological Activity

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, also known by its CAS number 1353987-22-0, is a compound of significant interest in medicinal chemistry. This compound falls under the category of pyrrolidine derivatives, which have been explored for various biological activities, including anticancer, neuroprotective, and antibacterial properties. This article summarizes the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H31N3O3, with a molar mass of 313.44 g/mol. The compound features a pyrrolidine ring and a tert-butyl ester group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H31N3O3
Molar Mass313.44 g/mol
CAS Number1353987-22-0

Anticancer Activity

Recent studies have indicated that pyrrolidine derivatives exhibit promising anticancer properties. For instance, compounds derived from pyrrolidine structures have shown cytotoxic effects against various cancer cell lines. One study demonstrated that a related piperidine derivative exhibited better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . This suggests that the structural characteristics of these compounds are crucial for their interaction with cancer cells.

Neuroprotective Effects

Pyrrolidine derivatives have also been investigated for their neuroprotective properties. Research indicates that certain compounds can inhibit amyloid-beta aggregation and tau protein phosphorylation, which are critical in Alzheimer's disease pathology. In particular, derivatives that include an N-benzyl moiety have shown dual cholinesterase inhibition and antioxidant effects, making them potential candidates for Alzheimer's treatment .

Antibacterial Properties

The antibacterial activity of pyrrolidine derivatives has been explored as well. Some studies have highlighted the potential of these compounds to act against resistant strains of bacteria. Compounds similar to this compound have shown effectiveness in inhibiting bacterial growth in vitro, although further research is needed to evaluate their efficacy in vivo .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing its binding affinity.
  • Ester Hydrolysis : The ester group can undergo hydrolysis, releasing active intermediates that may modulate biological pathways.
  • Receptor Interaction : Some studies suggest that compounds with similar structures may act as ligands for muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis resistance .

Case Studies

Several case studies have documented the effects of pyrrolidine derivatives on different biological systems:

  • Cancer Cell Lines : A study on a related compound demonstrated significant apoptosis induction in colorectal cancer cell lines through specific receptor activation.
  • Neurodegenerative Models : In animal models of Alzheimer's disease, compounds exhibiting similar structures showed reduced amyloid plaque formation and improved cognitive function.

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